Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

Description

BenchChem offers high-quality Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-6-7-4(10-3)5(8)9-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSJDHGAPMBMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622417 | |

| Record name | Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37641-35-3 | |

| Record name | Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic organic compound with the CAS Number 37641-35-3. This molecule belongs to the 1,3,4-oxadiazole class of compounds, which are known for their diverse biological activities and are significant scaffolds in medicinal chemistry. Notably, the core structure of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid and its salts are key intermediates in the synthesis of prominent pharmaceutical agents, such as the HIV integrase inhibitor Raltegravir.[1] This technical guide provides a comprehensive overview of the basic properties, synthesis, and spectral data of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.

Core Properties

The fundamental physicochemical properties of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate are summarized in the table below. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Source |

| CAS Number | 37641-35-3 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₅H₆N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 142.11 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Boiling Point | 222.5 ± 23.0 °C at 760 mmHg | --INVALID-LINK-- |

| IUPAC Name | methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | --INVALID-LINK-- |

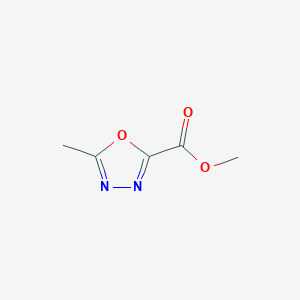

Chemical Structure

The chemical structure of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate consists of a five-membered 1,3,4-oxadiazole ring substituted with a methyl group at position 5 and a methyl carboxylate group at position 2.

Caption: Chemical structure of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.

Synthesis Protocol

A general and novel synthetic route for 5-alkyl-[2]-oxadiazole-2-carboxylic acid alkyl esters, including the methyl ester, is outlined in Chinese patent CN104974106A. This method avoids the use of highly toxic and corrosive reagents and is suitable for industrial production.[3] The process involves three main steps:

Step 1: Synthesis of Monoalkyl Oxalate Hydrazide This initial step involves the ammonolysis of a dialkyl oxalate with hydrazine hydrate to produce the corresponding monoalkyl oxalate hydrazide.

Step 2: Acylation to form 2-Hydrazide-monoalkyl Oxalate The monoalkyl oxalate hydrazide from the previous step undergoes an acylation reaction with a fatty acid anhydride. For the synthesis of the target molecule, acetic anhydride would be used to introduce the 5-methyl group.

Step 3: Dehydration and Ring Closure The resulting 2-hydrazide-monoalkyl oxalate is then subjected to a dehydration and ring closure reaction to yield the final product, Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.[3]

The following diagram illustrates the general workflow for this synthesis.

Caption: General synthesis workflow for Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.

Spectral Data

While specific, experimentally-derived spectra for Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate are not widely published, data from analogous compounds can provide insights into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group at the 5-position of the oxadiazole ring and another singlet for the methyl group of the ester functionality.

-

¹³C NMR: The carbon NMR spectrum for the potassium salt of the parent carboxylic acid has been predicted to show signals around 166.7, 161.3, 159.3, and 10.4 ppm.[4] For the methyl ester, one would expect signals corresponding to the two methyl carbons, the two carbons of the oxadiazole ring, and the carbonyl carbon of the ester. For a similar compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at 164.32 and 161.98 ppm.[5]

Infrared (IR) Spectroscopy: The IR spectrum of 1,3,4-oxadiazole derivatives typically shows characteristic absorption bands. For related compounds, C=N stretching is observed around 1625 cm⁻¹, and C=C or C=N stretching indicative of aromatic systems and nitrogenous heterocycles is also seen in this region.[6] One would also expect to see strong absorption bands corresponding to the C=O stretching of the ester group.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (142.11 g/mol ).

Applications in Research and Drug Development

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate and its derivatives are valuable building blocks in organic synthesis and medicinal chemistry. The 1,3,4-oxadiazole moiety is a bioisostere of amides and esters and is known to participate in hydrogen bonding, which can be crucial for interactions with biological targets. The parent compound, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, is a key intermediate in the synthesis of Raltegravir, an antiretroviral drug used to treat HIV infection. This highlights the importance of this class of compounds in the development of novel therapeutics.

Conclusion

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a key heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a summary of its core properties, a plausible synthetic route, and an overview of its expected spectral characteristics. Further experimental investigation is warranted to fully elucidate its physical and chemical properties and to explore its potential applications in drug discovery and materials science.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS#:37641-35-3 | Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | Chemsrc [chemsrc.com]

- 3. CN104974106A - Synthetic method of 5-alkyl-[1,3,4]-oxadiazole-2-formic acid alkyl ester - Google Patents [patents.google.com]

- 4. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt, CAS No. 888504-28-7 - iChemical [ichemical.com]

- 5. researchgate.net [researchgate.net]

- 6. updatepublishing.com [updatepublishing.com]

"Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate" IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This guide covers its chemical identity, physicochemical properties, synthetic protocols, and known biological activities, presenting data in a structured format suitable for a scientific audience.

Chemical Identity and Structure

The compound "Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate" is a disubstituted 1,3,4-oxadiazole, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate .

The structure consists of a central 1,3,4-oxadiazole ring substituted at position 5 with a methyl group (–CH₃) and at position 2 with a methyl carboxylate group (–COOCH₃).

Structure:

-

Molecular Formula: C₅H₆N₂O₃

-

SMILES: CC1=NN=C(O1)C(=O)OC

-

InChI Key: CTSJDHGAPMBMAR-UHFFFAOYSA-N

Physicochemical and Spectral Data

Quantitative data for the target compound and its closely related precursor, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, are summarized below. Note that experimental spectral data for the methyl ester is limited in publicly accessible literature; therefore, expected values based on related structures are provided for reference.

Table 1: Physicochemical Properties

| Property | Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid[1] |

| CAS Number | 37641-35-3 | 518048-06-1 |

| Molecular Weight | 142.11 g/mol | 128.09 g/mol |

| Exact Mass | 142.037842 Da | 128.022192 Da |

| Topological Polar Surface Area | 65.2 Ų | 76.2 Ų |

| XLogP3 (Computed) | 0.3 | -0.1 |

| Appearance | White to off-white powder or crystalline solid (Predicted) | Crystalline solid |

Table 2: Expected Spectroscopic Data for Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

| Technique | Expected Peaks / Signals |

| ¹H NMR | δ (ppm) ≈ 3.9-4.1 (s, 3H, -OCH₃) δ (ppm) ≈ 2.6-2.8 (s, 3H, -CH₃ on ring) |

| ¹³C NMR | δ (ppm) ≈ 160-165 (C=O, ester) δ (ppm) ≈ 158-162 (C2 of oxadiazole) δ (ppm) ≈ 155-159 (C5 of oxadiazole) δ (ppm) ≈ 52-55 (-OCH₃) δ (ppm) ≈ 10-13 (-CH₃ on ring)[2][3] |

| FT-IR | ν (cm⁻¹) ≈ 1730-1750 (C=O stretch, ester) ν (cm⁻¹) ≈ 1610-1640 (C=N stretch) ν (cm⁻¹) ≈ 1200-1300 (C-O stretch) |

| Mass Spec (EI) | m/z (M⁺) = 142 Key Fragments: m/z = 111 ([M-OCH₃]⁺), m/z = 83 ([M-COOCH₃]⁺) |

Experimental Protocols: Synthesis

The synthesis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate can be achieved via a multi-step process, adapted from established methods for analogous esters.[4] The following protocol outlines a robust pathway starting from commercially available reagents.

Overall Reaction Scheme: Dimethyl Oxalate → Methyl Oxalate Hydrazide → 2-(2-Acetylhydrazinyl)-2-oxoacetate → Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

Step 1: Synthesis of Methyl Oxalate Hydrazide

-

Reagents: Dimethyl oxalate, hydrazine hydrate, methanol.

-

Procedure:

-

Dissolve dimethyl oxalate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution in an ice bath.

-

Slowly add hydrazine hydrate (1.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold methanol, and dry under vacuum to yield methyl oxalate hydrazide.

-

Step 2: Synthesis of Methyl 2-(2-Acetylhydrazinyl)-2-oxoacetate

-

Reagents: Methyl oxalate hydrazide, acetic anhydride, a suitable solvent (e.g., toluene or dichloromethane).

-

Procedure:

-

Suspend methyl oxalate hydrazide (1.0 eq) in the chosen solvent.

-

Add acetic anhydride (1.0-1.1 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture for 3-5 hours.

-

The product may precipitate out of the solution. If so, filter the solid, wash with the solvent, and dry. If not, remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

-

Step 3: Dehydrative Cyclization to form Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

-

Reagents: Methyl 2-(2-acetylhydrazinyl)-2-oxoacetate, phosphorus oxychloride (POCl₃) or another strong dehydrating agent (e.g., thionyl chloride, triphenylphosphine/carbon tetrachloride), toluene.[5]

-

Procedure:

-

Suspend the crude product from Step 2 (1.0 eq) in toluene.

-

Under an inert atmosphere (N₂), slowly add phosphorus oxychloride (1.0-1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-8 hours, monitoring by TLC.[4]

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product.

-

Biological Activity and Potential Mechanisms of Action

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties.[6] While specific studies on Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate are not extensively documented, its structural motifs are present in compounds investigated as potent enzyme inhibitors.

Potential as an Antibacterial Agent: DNA Gyrase Inhibition

Many heterocyclic compounds, including oxadiazole derivatives, have been identified as inhibitors of bacterial DNA gyrase (a type II topoisomerase).[6][7][8] This enzyme is essential for bacterial DNA replication, transcription, and repair, making it a validated target for antibacterial drugs.

The proposed mechanism involves the inhibitor binding to the ATPase site on the GyrB subunit of the enzyme. This binding event prevents the hydrolysis of ATP, which is necessary for the enzyme to introduce negative supercoils into the bacterial DNA. The inhibition of this process ultimately disrupts DNA topology and leads to bacterial cell death.

Potential as a Tyrosinase Inhibitor

Derivatives of 1,3,4-oxadiazole have also been investigated as potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[9][10] Inhibition of tyrosinase is a primary strategy for developing skin-lightening agents and treatments for hyperpigmentation disorders. The mechanism often involves the inhibitor chelating the copper ions in the enzyme's active site or binding to allosteric sites, thereby preventing the oxidation of L-tyrosine to L-DOPA and subsequent steps in the melanin production pathway.[11][12] The potassium salt of the parent carboxylic acid, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, has been specifically noted for its ability to inhibit tyrosinase activity.[13]

Applications and Future Directions

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate serves as a valuable building block in synthetic organic chemistry. Its parent carboxylic acid and corresponding potassium salt are known intermediates in the synthesis of high-profile antiviral drugs, including the HIV integrase inhibitor Raltegravir.[14] The ester functional group provides a versatile handle for further chemical modification, such as conversion to amides, hydrazides, or other esters, enabling the creation of diverse chemical libraries for drug discovery and materials science applications. Future research may focus on elucidating the specific biological targets of this compound and optimizing its structure to enhance potency and selectivity for therapeutic applications.

References

- 1. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | C4H4N2O3 | CID 19811946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt, CAS No. 888504-28-7 - iChemical [ichemical.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104974106A - Synthetic method of 5-alkyl-[1,3,4]-oxadiazole-2-formic acid alkyl ester - Google Patents [patents.google.com]

- 5. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]

- 8. New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1,3,4-oxadiazole compounds inhibit the tyrosinase and melanin level: Synthesis, in-vitro, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-Methyl-[1,3,4]oxadiazole-2-carboxylic acid, potassium salt | 888504-28-7 | FM56554 [biosynth.com]

- 14. Page loading... [guidechem.com]

"Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate" molecular weight and formula

An In-Depth Technical Guide to Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its physicochemical properties, provides a potential synthetic protocol, and outlines a logical workflow for its preparation.

Core Compound Properties

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a small molecule featuring a five-membered oxadiazole ring, a key scaffold in many biologically active compounds. Its chemical structure and properties are summarized below.

| Property | Data |

| Molecular Formula | C₅H₆N₂O₃[1] |

| Molecular Weight | 142.11 g/mol |

| IUPAC Name | methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate[1] |

| CAS Number | 37641-35-3[1] |

| Physical Form | Solid[1] |

| Boiling Point | 222.5 ± 23.0 °C at 760 mmHg[1] |

| Storage Temperature | 4°C[1] |

Synthesis and Experimental Protocol

The synthesis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate can be achieved through a multi-step process involving the formation of a diacylhydrazine intermediate followed by cyclodehydration. The following protocol is a representative method based on established synthetic routes for similar 1,3,4-oxadiazole derivatives.

Objective: To synthesize Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.

Materials:

-

Acetic hydrazide

-

Dimethyl oxalate

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Rotary evaporator

-

Chromatography supplies

Experimental Procedure:

Step 1: Synthesis of 1-acetyl-2-(2-methoxy-2-oxoacetyl)hydrazine

-

In a round-bottom flask, dissolve acetic hydrazide in a suitable solvent such as methanol.

-

Add dimethyl oxalate to the solution in a 1:1 molar ratio.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N,N'-asymmetric diacylhydrazine intermediate.

Step 2: Cyclodehydration to form Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

-

To the crude intermediate from Step 1 in a round-bottom flask, add toluene.

-

Under a nitrogen atmosphere and with stirring, carefully add phosphorus oxychloride (POCl₃) in a slight molar excess (e.g., 1.05 equivalents) at room temperature.

-

Heat the reaction mixture to a temperature between 50°C and 110°C and maintain for 3 to 24 hours. The optimal temperature and time should be determined empirically.

-

After cooling to room temperature, quench the reaction by slowly adding a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of the target compound.

Caption: Synthetic pathway for Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.

References

An In-Depth Technical Guide to the Synthesis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate from Acylhydrazides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, a valuable building block in medicinal chemistry. The described methodology focuses on a robust and scalable three-step process starting from readily available acylhydrazide precursors. This document details the reaction pathway, provides step-by-step experimental protocols, and presents quantitative data in a clear, tabular format.

Introduction

The 1,3,4-oxadiazole moiety is a prominent heterocycle in pharmaceutical sciences, valued for its favorable physicochemical properties, including metabolic stability and its role as a bioisostere for esters and amides. Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. This guide outlines a reliable synthetic route from acylhydrazides, focusing on a practical and efficient laboratory-scale preparation.

Synthetic Pathway Overview

The synthesis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is achieved through a three-step sequence starting from dimethyl oxalate and hydrazine hydrate. The overall pathway involves the formation of an acylhydrazide intermediate, which is subsequently acylated and then cyclized to yield the target 1,3,4-oxadiazole.

An In-Depth Technical Guide to Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis protocols, potential biological activities, and relevant experimental methodologies.

Chemical Identity and Properties

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a derivative of the 1,3,4-oxadiazole core, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. The presence of the oxadiazole ring imparts unique chemical and biological properties, making it a valuable scaffold in the synthesis of novel therapeutic agents.

CAS Number: 37641-35-3

Table 1: Chemical Identifiers

| Identifier Type | Value |

| IUPAC Name | methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate |

| Molecular Formula | C₅H₆N₂O₃ |

| Canonical SMILES | COC(=O)C1=NN=C(O1)C |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 142.11 g/mol | PubChem |

| XLogP3 | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 142.03784223 Da | PubChem |

| Topological Polar Surface Area | 68.3 Ų | PubChem[2] |

Synthesis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including the title compound, is commonly achieved through the cyclization of N,N'-diacylhydrazine precursors. A robust and scalable method involves a three-step process starting from dialkyl oxalate and hydrazine.

Synthesis Workflow

The overall workflow for the synthesis is depicted below. It involves the formation of a monoalkyl oxalate hydrazide, followed by acylation and a final dehydration/cyclization step to yield the target oxadiazole.

Detailed Experimental Protocol

The following protocol is adapted from established methods for the synthesis of 5-alkyl-[3][4][5]-oxadiazole-2-carboxylic acid alkyl esters[6].

Step 1: Synthesis of Monomethyl oxalate hydrazide

-

In a reaction vessel, dissolve dimethyl oxalate in methanol.

-

Slowly add hydrazine hydrate to the solution at room temperature while stirring.

-

Continue stirring the reaction mixture for 2-4 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and collect the precipitated product by filtration. Wash with cold methanol and dry under vacuum.

Step 2: Synthesis of N-acetyl-N'-(methoxycarbonyl)hydrazine

-

Suspend the monomethyl oxalate hydrazide obtained from Step 1 in acetonitrile.

-

Add acetic anhydride to the suspension dropwise.

-

Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Filter the resulting solid, wash with acetonitrile, and dry to yield the diacylhydrazine intermediate.

Step 3: Synthesis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

-

To a reaction flask under a nitrogen atmosphere, add the N-acetyl-N'-(methoxycarbonyl)hydrazine from Step 2 and toluene.

-

Slowly add phosphorus oxychloride (POCl₃) as the dehydrating agent.

-

Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Biological Activity and Potential Applications

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[7][8]. Derivatives are being investigated as potent and selective enzyme inhibitors[9].

Anticancer and Enzyme Inhibition Potential

While specific biological data for Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is limited in publicly available literature, the broader class of 1,3,4-oxadiazole derivatives has demonstrated significant potential as anticancer agents[10]. A key mechanism of action for many of these compounds is the inhibition of enzymes crucial for cancer cell proliferation and survival[9].

Two such enzyme targets are:

-

Thymidylate Synthase (TS): This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, which in turn halts DNA replication and cell division, ultimately causing cell death in rapidly proliferating cancer cells[7][10].

-

Histone Deacetylases (HDACs): HDACs are epigenetic regulators that play a crucial role in gene expression. Certain 1,3,4-oxadiazole derivatives have been identified as selective inhibitors of specific HDAC isoforms, such as HDAC6. This inhibition can lead to cell growth arrest, differentiation, and apoptosis in cancer cells[3][4].

Potential Signaling Pathway: Thymidylate Synthase Inhibition

The inhibition of thymidylate synthase is a well-established strategy in cancer chemotherapy. The diagram below illustrates the central role of TS in the DNA synthesis pathway and the consequence of its inhibition by agents like 1,3,4-oxadiazole derivatives.

Experimental Protocols: Biological Assays

To evaluate the potential of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate as an enzyme inhibitor, a standard in vitro assay can be performed. The following is a representative protocol for determining the inhibitory activity against human thymidylate synthase.

In Vitro Thymidylate Synthase (TS) Inhibition Assay

This spectrophotometric assay measures the conversion of dUMP to dTMP, which is coupled to the oxidation of 5,10-methylenetetrahydrofolate (CH₂H₄folate) to dihydrofolate (H₂folate). The decrease in absorbance at 340 nm due to the oxidation of the cofactor is monitored over time.

Materials:

-

Recombinant human Thymidylate Synthase (TS)

-

Deoxyuridine monophosphate (dUMP)

-

5,10-methylenetetrahydrofolate (CH₂H₄folate)

-

Dithiothreitol (DTT)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM EDTA)

-

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (dissolved in DMSO)

-

Pemetrexed or 5-Fluorouracil (as positive controls)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound (Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate) and control inhibitors in DMSO. Create a serial dilution to test a range of concentrations.

-

In a 96-well plate, add the assay buffer to each well.

-

Add the test compound or control inhibitor at various concentrations to the respective wells. Include a DMSO-only control (vehicle control).

-

Add the enzyme (TS) to all wells except for the no-enzyme control, and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a substrate mixture containing dUMP and CH₂H₄folate to all wells.

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

-

Calculate the initial reaction velocity (rate of absorbance change) for each concentration.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. The versatile 1,3,4-oxadiazole core continues to be a promising starting point for the development of new therapeutics, and further investigation into this specific compound is warranted to fully elucidate its biological potential.

References

- 1. 5-Methyl-1,3,4-oxadiazole-2-carboxylate | C4H3N2O3- | CID 40428291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | C4H4N2O3 | CID 19811946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | 518048-06-1 [smolecule.com]

- 6. Design, synthesis and in vitro antiproliferative activity of new thiazolidinedione-1,3,4-oxadiazole hybrids as thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of "Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Identity and Physical Properties

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic organic compound with the CAS number 37641-35-3. It belongs to the 1,3,4-oxadiazole class of compounds, which are known for their diverse biological activities.

Table 1: Physical and Chemical Properties of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 142.11 g/mol | --INVALID-LINK-- |

| CAS Number | 37641-35-3 | --INVALID-LINK--[1] |

| Appearance | White to off-white powder or crystalline solid (Predicted) | General knowledge |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in water; insoluble in most organic solvents like ethanol or acetone (Predicted for the potassium salt) | General knowledge |

| Predicted pKa | -4.24 ± 0.10 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate can be achieved through a multi-step process involving the formation of a key intermediate followed by cyclization. A general method for the synthesis of 5-alkyl-[1][2][3]-oxadiazole-2-carboxylic acid alkyl esters is described in Chinese patent CN104974106A.[4] The following protocol is an adaptation of this method for the specific synthesis of the methyl ester.

Synthesis of 2-Hydrazide-monoalkyl Oxalate (Intermediate)

This step involves the reaction of dialkyl oxalate with hydrazine hydrate.

-

Materials: Dialkyl oxalate, hydrazine hydrate.

-

Procedure:

-

Subject dialkyl oxalate and hydrazine hydrate to an ammonia decomposition reaction.

-

The reaction yields monoalkyl oxalate hydrazide.

-

Acylation of Monoalkyl Oxalate Hydrazide

The intermediate from the previous step is then acylated.

-

Materials: Monoalkyl oxalate hydrazide, fatty acid anhydride.

-

Procedure:

-

Carry out an acylation reaction with the obtained monoalkyl oxalate hydrazide and a suitable fatty acid anhydride to produce 2-hydrazide-monoalkyl oxalate.

-

Dehydration and Ring Closure

The final step involves the cyclization of the acylated intermediate to form the 1,3,4-oxadiazole ring.

-

Materials: 2-Hydrazide-monoalkyl oxalate, dehydrating agent (e.g., phosphorus oxychloride).

-

Procedure:

The following diagram illustrates the general synthetic workflow.

Spectral Data and Characterization

Table 2: Predicted and Expected Spectral Data

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | - Methyl group on the oxadiazole ring (C5-CH₃): Singlet, ~2.4-2.6 ppm. - Methyl ester group (COOCH₃): Singlet, ~3.9-4.1 ppm. |

| ¹³C NMR | - Oxadiazole ring carbons (C2 and C5): ~160-165 ppm. - Methyl group on the oxadiazole ring (C5-CH₃): ~10-15 ppm. - Ester carbonyl carbon (COO): ~158-162 ppm. - Methyl ester carbon (OCH₃): ~52-55 ppm. |

| FT-IR (cm⁻¹) | - C=N stretching (oxadiazole ring): ~1610-1650 cm⁻¹. - C-O-C stretching (oxadiazole ring): ~1020-1070 cm⁻¹. - C=O stretching (ester): ~1720-1740 cm⁻¹. - C-H stretching (methyl groups): ~2950-3000 cm⁻¹. |

Chemical Reactivity and Stability

The 1,3,4-oxadiazole ring is a stable aromatic system. The ester functional group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid. The compound should be stored in a cool, dry place away from strong oxidizing agents.

Biological Activity and Potential Applications

While specific biological data for Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is limited, the 1,3,4-oxadiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of activities, including:

-

Antimicrobial and Antifungal Activity: Many 1,3,4-oxadiazole derivatives have shown potent activity against various strains of bacteria and fungi.

-

Enzyme Inhibition: The 1,3,4-oxadiazole nucleus is a key component of several enzyme inhibitors. For instance, the potassium salt of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid has been shown to inhibit tyrosinase, an enzyme involved in melanin production.[5] This suggests that the methyl ester derivative may also possess enzyme-inhibitory properties.

-

Anticancer and Anti-inflammatory Properties: Certain 1,3,4-oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines and have shown anti-inflammatory activity.

The potential mechanism of action for many biologically active 1,3,4-oxadiazoles involves their ability to interact with various enzymes and receptors within biological pathways. The following diagram illustrates a generalized logical workflow for screening the biological activity of such a compound.

Safety and Handling

While a specific safety data sheet (SDS) for Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is not widely available, general laboratory safety precautions should be followed. The ethyl ester analog is known to cause skin and eye irritation and may cause respiratory irritation.[2] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound with potential for further investigation in drug discovery and materials science. While detailed experimental data is sparse, its structural similarity to other biologically active 1,3,4-oxadiazoles suggests it may possess interesting pharmacological properties. Further research is warranted to fully elucidate its physical, chemical, and biological characteristics.

References

- 1. CAS#:37641-35-3 | Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | Chemsrc [chemsrc.com]

- 2. 5-METHYL-[1,3,4]OXADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER - Safety Data Sheet [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104974106A - Synthetic method of 5-alkyl-[1,3,4]-oxadiazole-2-formic acid alkyl ester - Google Patents [patents.google.com]

- 5. 5-Methyl-[1,3,4]oxadiazole-2-carboxylic acid, potassium salt | 888504-28-7 | FM56554 [biosynth.com]

In-depth Technical Guide: Solubility of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, specific quantitative solubility data for this compound in various organic solvents remains largely unreported. This document provides a general overview of the expected solubility characteristics of 1,3,4-oxadiazole derivatives based on available literature, outlines a standardized experimental protocol for determining solubility, and discusses the relevance of this data in drug development.

Introduction to Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate belongs to the 1,3,4-oxadiazole class of heterocyclic compounds. This scaffold is a common feature in many biologically active molecules due to its favorable physicochemical properties and its ability to act as a bioisostere for ester and amide groups. Understanding the solubility of this specific ester is crucial for its application in drug discovery and development, impacting formulation, bioavailability, and synthetic route optimization.

Solubility of 1,3,4-Oxadiazole Derivatives: A General Overview

While specific data for methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is not available, general trends for the 1,3,4-oxadiazole class can be inferred. The solubility of these compounds is significantly influenced by the nature of the substituents at the 2 and 5 positions of the oxadiazole ring.

Generally, 1,3,4-oxadiazole derivatives are characterized by their polarity. The related compound, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt, is reported to be soluble in water. This suggests that the core oxadiazole structure imparts a degree of polarity. However, the esterification of the carboxylic acid to its methyl ester, as in the title compound, will likely decrease its polarity and, consequently, its aqueous solubility, while potentially increasing its solubility in organic solvents.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, a standardized experimental protocol for determining the solubility of methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate in various organic solvents is presented below. The isothermal shake-flask method is a widely accepted technique for generating reliable solubility data.

Materials and Equipment

-

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the general workflow for the isothermal shake-flask solubility determination method.

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Procedure

-

Preparation of Saturated Solutions: Add an excess amount of methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method with a pre-established calibration curve.

-

Data Reporting: The solubility should be reported in units such as mg/mL or mol/L at the specified temperature.

Data Presentation (Hypothetical)

As no experimental data has been found, the following table is a template for how the quantitative solubility data for methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate should be presented once determined.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide | 25 | Data not available | Data not available |

Signaling Pathways and Logical Relationships

Currently, there is no information available in the scientific literature that describes the involvement of methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate in specific signaling pathways. The primary context for this compound appears to be as a synthetic intermediate. The logical relationship in its synthesis is depicted below.

Caption: Synthesis of the target compound via esterification.

Conclusion

The solubility of methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate in organic solvents is a critical parameter for its effective use in research and development, particularly in the pharmaceutical industry. This guide highlights the current lack of specific quantitative data and provides a robust experimental framework for its determination. The generation and dissemination of such data would be a valuable contribution to the chemical and pharmaceutical sciences. Researchers are encouraged to perform these measurements and publish their findings to fill this knowledge gap.

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of 1,3,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and historical development of 1,3,4-oxadiazole derivatives, detailing the foundational synthetic methodologies, early biological evaluations, and the evolution of our understanding of these versatile compounds.

The Genesis of 1,3,4-Oxadiazoles: A Historical Timeline

While the broader class of oxadiazoles saw its genesis in the late 19th century with the synthesis of the 1,2,4-isomer by Tiemann and Krüger in 1884, the specific 1,3,4-oxadiazole ring system remained elusive for several decades. The early 20th century saw the development of synthetic routes to related nitrogen-containing heterocycles, providing a chemical context for the eventual discovery of 1,3,4-oxadiazoles.

It was not until 1965 that the parent unsubstituted 1,3,4-oxadiazole was first prepared and characterized by C. Ainsworth. This seminal work opened the door to the exploration of a new class of heterocyclic compounds with immense therapeutic potential.

Foundational Synthetic Methodologies

The early syntheses of heterocyclic compounds were often characterized by harsh reaction conditions and modest yields. The development of synthetic routes to 1,3,4-oxadiazoles and their precursors built upon the foundational knowledge of condensation and cyclization reactions established in the late 19th and early 20th centuries.

The First Synthesis of 1,3,4-Oxadiazole

Unlocking the Potential of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate: A Technical Guide for Researchers

For Immediate Release

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, a versatile heterocyclic compound, is emerging as a significant scaffold in medicinal chemistry and drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential research applications, drawing from the extensive biological activities exhibited by its parent 1,3,4-oxadiazole core and its derivatives. While specific research on this particular ester is still nascent, its structural features suggest a promising starting point for the development of novel therapeutic agents.

The 1,3,4-oxadiazole ring is a well-established pharmacophore known for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] This guide will delve into these key areas, presenting available quantitative data for structurally related compounds to inform future research directions for Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.

Anticancer Potential: A Scaffold for Tumor Cell Inhibition

The 1,3,4-oxadiazole nucleus is a privileged scaffold in the design of anticancer agents.[1] Derivatives have shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as the inhibition of key enzymes like thymidylate synthase and histone deacetylases (HDACs).[1] While specific IC50 values for Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate are not yet extensively documented in publicly available literature, the data from closely related derivatives underscore the potential of this chemical class.

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5- trimethoxyphenyl)-1,2,4-oxadiazol-3- yl)phenyl)-1,3,4-oxadiazole | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | [2] |

| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2- yl)amino)methyl) indoline-2,3-dione | HT-29 | 0.78 | [2] |

| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2- yl)amino)methyl) indoline-2,3-dione | HepG2 | 0.26 | [2] |

| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles (various) | HT-29, MDA-MB-231 | Activity at 10 µM | [3] |

| N-(furan-2-ylmethyl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-6- (trifluoromethyl)pyridin-2-amine | DU145, HepG2 | Promising activity | [2] |

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

1,3,4-oxadiazole derivatives have demonstrated significant potential as antimicrobial agents.[4] Their activity spans a broad spectrum, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Furan and nitro furan derivatives | S. aureus | 4 - 8 | [5] |

| Furan and nitro furan derivatives | E. coli | 8 - 16 | [5] |

| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives | MRSA | 62 | [6] |

Enzyme Inhibition: A Key Mechanism of Action

The biological effects of many 1,3,4-oxadiazole derivatives can be traced to their ability to inhibit specific enzymes. This makes them attractive candidates for targeting diseases where enzyme dysregulation plays a crucial role. For instance, derivatives have been investigated as inhibitors of papain-like protease (PLpro) of SARS-CoV-2 and monoamine oxidase B (MAO-B).

Table 3: Enzyme Inhibition by Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole derivative 13f | SARS-CoV-2 PLpro | 1.8 | [7] |

| 1,2,4-Oxadiazole derivative 26r | SARS-CoV-2 PLpro | 1.0 | [7] |

Experimental Protocols

To facilitate further research, this section provides detailed, generalized methodologies for the synthesis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate and for evaluating its potential biological activities.

Synthesis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

A plausible synthetic route involves a multi-step process starting from readily available reagents. A general method for the synthesis of 5-alkyl-[1][7]-oxadiazole-2-carboxylic acid alkyl esters has been described, which can be adapted for the target molecule. The process typically involves the formation of a diacylhydrazine intermediate followed by cyclodehydration.

Protocol:

-

Step 1: Preparation of Mono-methyl oxalate hydrazide. React dimethyl oxalate with hydrazine hydrate. This ammonolysis reaction yields mono-methyl oxalate hydrazide.

-

Step 2: Acylation. The mono-methyl oxalate hydrazide is then acylated using acetic anhydride to yield methyl 2-(2-acetylhydrazinyl)-2-oxoacetate.

-

Step 3: Dehydrative Cyclization. The resulting diacylhydrazine undergoes a dehydration and ring-closure reaction, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) in a suitable solvent such as toluene. This step yields the final product, Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. The reaction mixture is typically heated to reflux, and the product is then isolated and purified using standard techniques like crystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of the compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HT-29, MDA-MB-231) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.[3]

-

Compound Treatment: Treat the cells with various concentrations of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

-

Serial Dilution: Perform a serial two-fold dilution of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate in a 96-well plate containing broth.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

The anticancer activity of 1,3,4-oxadiazole derivatives is often linked to the induction of apoptosis. A common pathway involves the activation of caspases, a family of proteases that execute programmed cell death.

Future Directions

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate represents a promising, yet underexplored, molecule. Future research should focus on:

-

Systematic Biological Screening: Conducting comprehensive in vitro screening against a wide panel of cancer cell lines and microbial strains to identify lead activities.

-

Quantitative Analysis: Determining specific IC50 and MIC values to quantify its potency.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

-

Analogue Synthesis: Using it as a scaffold to synthesize a library of derivatives to establish structure-activity relationships (SAR).

This technical guide provides a foundational framework for initiating research into the potential applications of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. The rich history of the 1,3,4-oxadiazole core in medicinal chemistry strongly suggests that this compound is a valuable starting point for the discovery of novel therapeutic agents.

References

- 1. Buy Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | 37641-35-3 [smolecule.com]

- 2. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]

- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 6. ipbcams.ac.cn [ipbcams.ac.cn]

- 7. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, a key heterocyclic building block. The 1,3,4-oxadiazole scaffold is a prominent feature in numerous pharmacologically active compounds, valued for its favorable physicochemical properties and diverse biological activities.[1] This document details the synthesis, properties, and applications of this specific carboxylate derivative, offering experimental protocols and data to support its use in research and development.

Core Compound Properties

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a stable, solid organic compound. Its structure, featuring a methyl-substituted 1,3,4-oxadiazole ring and a methyl ester functional group, makes it a reactive and versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

| CAS Number | 37641-35-3 | |

| Molecular Formula | C₅H₆N₂O₃ | |

| Molecular Weight | 142.11 g/mol | - |

| Boiling Point | 222.5 ± 23.0 °C at 760 mmHg | |

| Physical Form | Solid | |

| InChI Key | CTSJDHGAPMBMAR-UHFFFAOYSA-N |

| XLogP3 | 0.3 |[2] |

Synthesis and Reactivity

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is typically achieved through the oxidative cyclization of acylhydrazones or the dehydration of 1,2-diacylhydrazines.[3][4][5] These methods offer robust pathways to the core oxadiazole ring system.

The reactivity of the molecule is centered on the ester group, which can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing entry points to a vast library of derivatives. The oxadiazole ring itself is generally stable but can participate in certain ring-opening reactions under harsh conditions.[6]

Applications as a Building Block

This compound is a valuable intermediate in several fields, primarily driven by the established biological significance of the 1,3,4-oxadiazole core.[2]

-

Pharmaceutical Research : The compound serves as a crucial starting material for synthesizing potential drug candidates.[2] The related potassium salt, 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt, is a known intermediate in the synthesis of the antiviral drug Letermovir and the HIV integrase inhibitor Raltegravir.[7][8][9] The 1,3,4-oxadiazole scaffold is a common feature in molecules with a wide range of biological activities.[6][10]

-

Agricultural Chemistry : Oxadiazole derivatives have been developed for use as pesticides and herbicides.[2][6]

-

Materials Science : The thermal stability and optical properties of the oxadiazole ring make it suitable for inclusion in advanced materials like organic light-emitting diodes (OLEDs), laser dyes, and heat-resistant polymers.[6]

-

Organic Synthesis : It is a versatile intermediate for creating more complex organic molecules.[2]

Biological Activity Profile of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological effects. This is often attributed to its ability to act as a bioisostere for ester and amide groups, enhancing properties like metabolic stability.

Table 2: Reported Biological Activities of 1,3,4-Oxadiazole Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Compounds show activity against various bacterial and fungal strains. | [2][6] |

| Anticancer | Derivatives have demonstrated cytotoxic properties against various cancer cell lines, sometimes by inhibiting key enzymes like thymidylate synthase and HDACs. | [2][11] |

| Anti-inflammatory | Certain derivatives have been reported to possess anti-inflammatory effects. | [2][6] |

| Antiviral | The scaffold is a core component of approved antiviral drugs, such as Raltegravir, which inhibits HIV integrase. | [6][9] |

| Enzyme Inhibition | The oxadiazole ring can interact with and inhibit various enzymes, making it a target for designing specific inhibitors. It has been studied as an inhibitor of carbonic anhydrase and papain-like protease (PLpro). | [2][12][13] |

| Anticonvulsant | Some novel synthesized compounds have shown anticonvulsant potential. |[10] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the title compound and a subsequent derivatization.

Protocol 1: Synthesis of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

This two-step procedure involves the formation of a diacylhydrazine intermediate followed by dehydrative cyclization.

Step A: Synthesis of N'-acetyl-2-oxamohydrazide

-

In a 250 mL round-bottom flask, dissolve acetic hydrazide (0.1 mol) in methanol (100 mL).

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add dimethyl oxalate (0.1 mol) dropwise to the solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

A white precipitate will form. Collect the solid by vacuum filtration, wash with cold methanol (2 x 20 mL), and dry under vacuum to yield the N'-acetyl-2-oxamohydrazide intermediate.

Step B: Cyclization to Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

-

To a 100 mL flask equipped with a reflux condenser, add the dried intermediate from Step A (0.05 mol).

-

Carefully add phosphorus oxychloride (POCl₃, 25 mL) in a fume hood.

-

Heat the mixture to reflux (approx. 105 °C) and maintain for 2 hours. The reaction should become a clear solution.

-

Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice (200 g) with vigorous stirring.

-

Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution until pH 7-8 is reached.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.

Protocol 2: Hydrolysis to 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

This protocol converts the methyl ester to its corresponding carboxylic acid, a key intermediate for amide couplings.[9]

-

Dissolve Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (0.02 mol) in a mixture of tetrahydrofuran (THF, 40 mL) and water (20 mL) in a 100 mL flask.

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 0.025 mol) to the solution.

-

Stir the mixture at room temperature for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water (30 mL) and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

-

A white precipitate of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

This guide consolidates available information to highlight the utility of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate as a foundational element in synthetic chemistry, particularly for professionals in drug discovery and materials science. Its straightforward synthesis and versatile reactivity underscore its importance as a key heterocyclic building block.

References

- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | 37641-35-3 [smolecule.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. Buy 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | 518048-06-1 [smolecule.com]

- 10. ajrconline.org [ajrconline.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ipbcams.ac.cn [ipbcams.ac.cn]

- 13. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

The 1,3,4-Oxadiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable chemical stability, favorable pharmacokinetic properties, and ability to engage in various biological interactions have cemented its status as a cornerstone for the development of novel therapeutic agents.[3][4] This guide provides a comprehensive overview of the 1,3,4-oxadiazole core, detailing its synthesis, diverse biological activities with quantitative data, key mechanisms of action, and relevant experimental protocols.

A Spectrum of Biological Activities

Derivatives of 1,3,4-oxadiazole exhibit a broad and impressive range of pharmacological effects, positioning them as promising candidates for treating a multitude of diseases.[5][6] These activities include anticancer, antibacterial, antifungal, anti-inflammatory, antiviral, and enzyme inhibitory effects.[1][7] The versatility of this scaffold allows for structural modifications that can fine-tune its biological profile, leading to the development of potent and selective therapeutic agents.[1]

Anticancer Activity

The 1,3,4-oxadiazole nucleus is a prominent feature in many potent anticancer agents.[4][7] These compounds exert their cytotoxic effects through diverse mechanisms, including the inhibition of crucial enzymes and growth factors involved in cancer progression.[8][9] Several derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with some exhibiting IC50 values in the nanomolar range.[10][11]

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound ID/Description | Cancer Cell Line | Activity Metric | Value (µM) | Reference(s) |

| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | HT29 | IC50 | 1.3-2.0 | [12] |

| 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole | - | Enzyme Inhibition (Thymidine Phosphorylase) | - | [8] |

| N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide | - | Enzyme Inhibition (HDAC) | - | [8] |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h) | A549 | IC50 | <0.14 | [13] |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide (4i) | A549 | IC50 | 1.59 | [13] |

| AMK OX-9 | A549 | IC50 | 20.73 | [14] |

| AMK OX-8 | HeLa | IC50 | 35.29 | [14] |

| AMK OX-10 | HeLa | IC50 | 5.34 | [14] |

| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole (26) | MCF-7 | IC50 | 0.34 | [12] |

| Dihydroartemisinin-2-mercapto-1,3,4-oxadiazole conjugate (19b) | HepG2 | IC50 | 3.49 | [11] |

| Zerumbone-2-mercapto-1,3,4-oxadiazole conjugate | - | IC50 | 1.54-2.00 | [11] |

| Benzotriazole-oxadiazole hybrid (4d) | PANC-1 | IC50 | 87.82 | [11] |

Antibacterial Activity

With the rise of antimicrobial resistance, the need for novel antibacterial agents is critical. The 1,3,4-oxadiazole scaffold has proven to be a valuable template for the design of new antibacterial compounds.[5] Derivatives have shown potent activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[1][7]

Table 2: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound ID/Description | Bacterial Strain(s) | Activity Metric | Value (µg/mL) | Reference(s) |

| OZE-I | S. aureus (including MRSA) | MIC | 4-16 | [1] |

| OZE-II | S. aureus (including MRSA) | MIC | 4-16 | [1] |

| OZE-III | S. aureus (including MRSA) | MIC | 8-32 | [1] |

| Fluoroquinolone hybrid (4a) | S. aureus, MRSA | MIC | 0.25-2 | [5] |

| 2-acylamino-1,3,4-oxadiazole (22b) | Bacillus subtilis | MIC | 0.78 | [5] |

| 2,5-disubstituted 3-acetyl-1,3,4-oxadiazole (19) | S. epidermidis | MIC | 0.48 | [5] |

| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivative (4a) | MRSA | MIC | 62 | [7] |

| 1,3,4-oxadiazole-based LTA inhibitor (13) | S. aureus, S. epidermidis | MIC90 | 0.5-1 | [3][15] |

Enzyme Inhibition

The 1,3,4-oxadiazole ring is a key component in a number of enzyme inhibitors, targeting a variety of enzymes implicated in disease.[16][17] This includes enzymes such as acetylcholinesterase (AChE), relevant to Alzheimer's disease, and urease, a target for the treatment of infections by Helicobacter pylori.[17][18]

Table 3: Enzyme Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound ID/Description | Enzyme Target | Activity Metric | Value (µM) | Reference(s) |

| Oxadiazole derivative (16) | Acetylcholinesterase (AChE) | IC50 | 41.87 | [16][19] |

| Oxadiazole derivative (4j) | Urease | IC50 | 1.15 | [17] |

| Zibotentan (ZD4054) | Endothelin A (ETA) Receptor | Ki | 0.013 | [20] |

| Benzotriazole-oxadiazole hybrid (5h) | Focal Adhesion Kinase (FAK) | IC50 | 0.250 | [11] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,3,4-oxadiazole derivatives stem from their ability to interact with a variety of biological targets and modulate key signaling pathways.

Antiviral Mechanism: Raltegravir

Raltegravir, an antiretroviral drug, is a potent inhibitor of HIV integrase.[21][22] This enzyme is crucial for the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[23][24] By binding to the active site of integrase, Raltegravir prevents the strand transfer reaction, thus halting viral replication.[24][25]

Anticancer Mechanism: Zibotentan

Zibotentan is an antagonist of the endothelin A (ETA) receptor.[20][26] Endothelin-1 (ET-1), upon binding to the ETA receptor, can promote cancer cell proliferation, survival, and angiogenesis.[26] By blocking this interaction, Zibotentan can inhibit these pro-tumorigenic effects.[20][27]

Experimental Protocols

The synthesis and biological evaluation of 1,3,4-oxadiazole derivatives involve well-established chemical and biological methodologies.

General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[28]

Methodology:

-

Preparation of N,N'-diacylhydrazine: An acid hydrazide is reacted with an acid chloride or carboxylic acid to form the corresponding N,N'-diacylhydrazine.

-

Cyclodehydration: The N,N'-diacylhydrazine is heated in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to effect cyclization to the 1,3,4-oxadiazole ring.[28]

-

Purification: The crude product is purified by recrystallization or column chromatography.

Reaction Conditions:

-

Reagents: Acid hydrazide, acid chloride/carboxylic acid, phosphorus oxychloride.

-

Solvent: Typically a high-boiling point solvent or neat conditions.

-

Temperature: Reflux temperatures are often required.

General Synthesis of 2-Amino-1,3,4-Oxadiazoles

2-Amino-1,3,4-oxadiazoles are often synthesized from semicarbazide derivatives.[2][4]

Methodology:

-

Formation of Semicarbazone: An appropriate aldehyde is condensed with semicarbazide hydrochloride in the presence of a base like sodium acetate to form the corresponding semicarbazone.[6]

-

Oxidative Cyclization: The semicarbazone is then subjected to oxidative cyclization using reagents like iodine in the presence of a base such as potassium carbonate.[6]

-

Purification: The final product is purified by recrystallization from a suitable solvent.[2]

Reaction Conditions:

-

Reagents: Aldehyde, semicarbazide hydrochloride, sodium acetate, iodine, potassium carbonate.

-

Solvent: A mixture of water and an organic solvent like methanol or 1,4-dioxane is commonly used.[6]

-

Temperature: The condensation is typically performed at room temperature, while the cyclization often requires heating.[6]

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[29][30]

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[31]

-

Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-oxadiazole derivatives for a specified period (e.g., 48 or 72 hours).[14][31]

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution, and the plate is incubated for a few hours.[30]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[30]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm), which is proportional to the number of viable cells.[30]

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

-

Inoculum Preparation: A standardized inoculum of the test bacteria is prepared in a suitable broth.[7]

-

Serial Dilution: The 1,3,4-oxadiazole compounds are serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.[7]

-